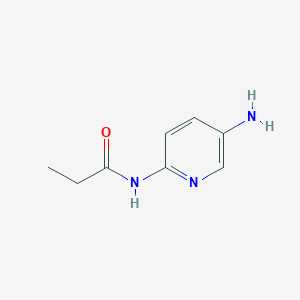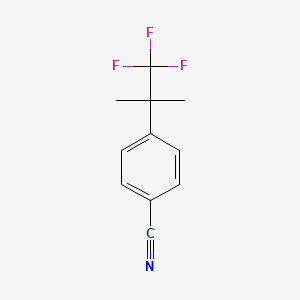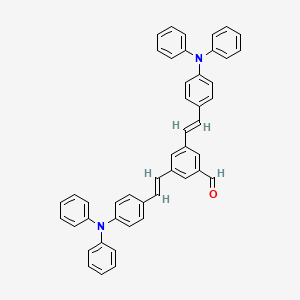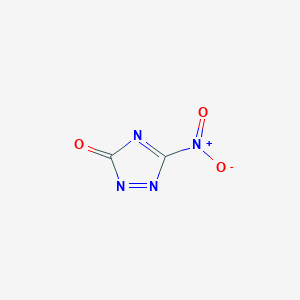
5-Nitro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3H-1,2,4-triazol-3-one typically involves a two-step process. Initially, semicarbazide hydrochloride is condensed with formic acid to produce 1,2,4-triazol-3-one. This intermediate is then nitrated with nitric acid to form the final product . The reaction conditions include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimization of reaction parameters are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including nitration, reduction, and substitution.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used reagents.
Major Products: The major products formed from these reactions include various nitro and amino derivatives of the triazolone ring, which can further undergo additional chemical modifications .
Scientific Research Applications
5-Nitro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Nitro-3H-1,2,4-triazol-3-one exerts its effects involves the formation of free radicals during photolysis or chemical reduction. These free radicals can interact with various molecular targets and pathways, leading to the desired energetic effects . The compound’s stability and insensitivity make it a valuable component in the formulation of safer and more efficient energetic materials .
Comparison with Similar Compounds
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
- 1,3,5-Trinitroperhydro-1,3,5-triazine (RDX)
- Trinitrotoluene (TNT)
- Hexaazahexanitroisowurtzitane (CL-20)
- 2,4,6-Triamino-1,3,5-trinitrobenzene (TATB)
Uniqueness: Compared to these compounds, 5-Nitro-3H-1,2,4-triazol-3-one offers a unique combination of reduced sensitivity, better thermal stability, and high performance. Its ability to form less sensitive explosives while maintaining high energetic properties makes it a preferred choice in various applications .
Properties
CAS No. |
4219-06-1 |
|---|---|
Molecular Formula |
C2N4O3 |
Molecular Weight |
128.05 g/mol |
IUPAC Name |
5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C2N4O3/c7-2-3-1(4-5-2)6(8)9 |
InChI Key |
NVKJOXRVEKMMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=O)N=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


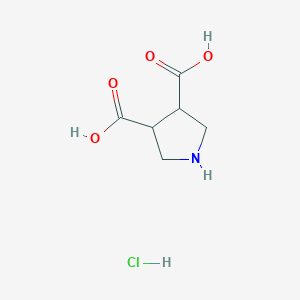
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
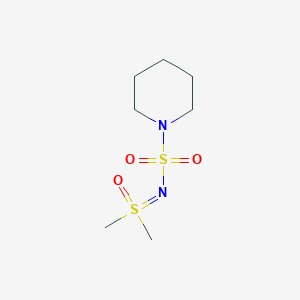
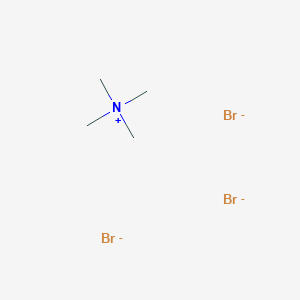
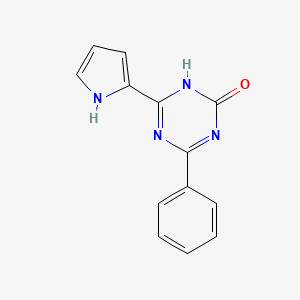
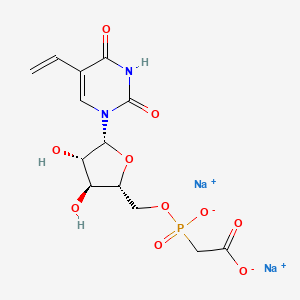
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
